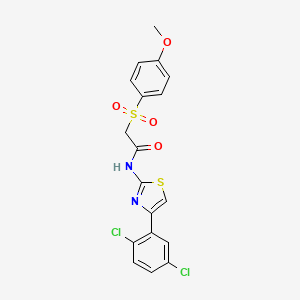

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

描述

属性

IUPAC Name |

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4S2/c1-26-12-3-5-13(6-4-12)28(24,25)10-17(23)22-18-21-16(9-27-18)14-8-11(19)2-7-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRSJLNBZGHCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution with 2,5-Dichlorophenyl Group: The thiazole ring is then substituted with a 2,5-dichlorophenyl group using a nucleophilic aromatic substitution reaction.

Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.

Attachment of the 4-Methoxyphenyl Sulfonyl Group: The final step involves the sulfonylation of the acetamide derivative with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

科学研究应用

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

- Antimicrobial Properties : Thiazole derivatives are known for their antibacterial effects. Studies suggest that this compound may inhibit key enzymes involved in bacterial growth, such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria.

- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to suppress inflammation by inhibiting specific pathways related to cytokine release, including tumor necrosis factor-alpha (TNF-α) . This suggests potential applications in treating inflammatory diseases.

- Anticancer Activity : Research indicates that thiazole-containing compounds can exhibit anticancer properties. The structural characteristics of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide may enhance its efficacy against various cancer cell lines by modulating cellular pathways involved in tumor growth and apoptosis .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. Common methods include:

- Reagents : Utilization of hydrogen peroxide for oxidation and sodium borohydride for reduction during the synthesis process.

- Structural Features : The presence of both the thiazole ring and sulfonamide group distinguishes this compound from other similar derivatives, potentially enhancing its biological activity and specificity towards certain targets.

Case Study 1: Antimicrobial Activity

A study focused on thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial enzyme systems crucial for survival.

Case Study 2: Anticancer Potential

Research involving thiazole-integrated compounds revealed promising results against human cancer cell lines. For instance, derivatives with methoxy groups showed enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin . In one experiment, a thiazole derivative displayed an IC50 value indicating potent activity against glioblastoma cells.

Summary Table of Biological Activities

作用机制

The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and sulfonyl group are likely to play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or interference with signal transduction processes.

相似化合物的比较

Structural Analogues with Dichlorophenyl-Thiazole Motifs

Key Compounds :

- Compound 12: 2-((3,5-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

- Compound 13: 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

Key Observations :

Piperazine-Containing Thiazole Acetamides

Key Compounds :

- Compound 16 : N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

- Compound 18 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Key Observations :

- Structural Flexibility : Replacement of the sulfonyl group with a piperazine ring (Compound 16) reduces molecular weight (408.52 vs. 438.54 for Compound 18) but increases yield (86% vs. 82%) .

- Thermal Stability : The additional methoxy group in Compound 18 elevates its melting point (302–303°C), highlighting the role of polar substituents in enhancing intermolecular interactions .

Sulfonamide-Based Analogs

Key Compounds :

Key Observations :

- Synthetic Routes : The target compound likely employs sulfonylation similar to , whereas bis(azolyl) derivatives use ultrasonic coupling (higher yields: 75–86%) .

- Structural Stability : Crystallographic data in reveals planar nitro groups and intermolecular hydrogen bonding, which may stabilize the target compound’s sulfonyl moiety .

Key Studies :

Activity Comparisons :

- Anticancer Potential: Hit1’s computational binding affinity to heparanase (involved in tumor metastasis) suggests the target compound may share similar mechanisms .

- Enzyme Inhibition : Analogous to Compounds 12–14 (), the target compound’s dichlorophenyl-thiazole core could inhibit α-glucosidase or matrix metalloproteinases (MMPs) .

生物活性

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazole ring, a sulfonamide group, and a methoxy-substituted phenyl moiety, which contribute to its biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that derivatives of thiazole compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values as low as 2.32 µg/mL against HepG2 cancer cell lines . The mechanism often involves the induction of cell cycle arrest and modulation of apoptosis-related proteins such as Bax and Bcl-2.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have displayed significant effects against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell survival pathways.

Anticancer Studies

In vitro studies have shown that this compound can induce significant cytotoxic effects on cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

These findings suggest that structural modifications can significantly enhance the anticancer activity of thiazole derivatives .

Antimicrobial Studies

Thiazole compounds have been evaluated for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Results indicate that certain derivatives possess activity comparable to standard antibiotics .

Case Studies

- Cytotoxicity in Cancer Models : A study involving this compound showed a marked increase in apoptosis markers in treated HepG2 cells, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In another investigation, derivatives were tested against multiple bacterial strains, revealing that modifications to the thiazole ring could enhance antimicrobial potency significantly .

常见问题

Q. What are the optimized synthetic routes for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Thiazole core formation : Reacting 2,5-dichloroaniline with thiourea derivatives under reflux in ethanol to form the thiazole ring.

- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution using sulfonyl chlorides in anhydrous dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) .

- Acetamide coupling : Final acylation with chloroacetamide derivatives in tetrahydrofuran (THF) under inert atmosphere.

Optimization : Yield improvements (e.g., 64–76%) are achieved by controlling temperature (reflux at 80–100°C), solvent polarity, and ultrasonication to enhance reaction kinetics .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- NMR : -NMR confirms substituent positioning (e.g., thiazole NH at δ 11.86 ppm, aromatic protons at δ 6.54–8.67 ppm) .

- IR : Peaks at 1714 cm (C=O stretch) and 1097 cm (S=O stretch) verify functional groups .

- X-ray crystallography : Resolves bond angles (e.g., nitro group torsion angles of -16.7° and 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How is preliminary biological activity screened, and what targets are hypothesized?

- Antibacterial assays : Disk diffusion methods against E. coli and S. aureus show inhibition zones ≥15 mm at 100 µg/mL, suggesting interference with bacterial protein synthesis .

- Enzyme inhibition : α-Glucosidase inhibition (IC ~10 µM) indicates potential antidiabetic applications, with molecular docking proposing interactions via sulfonyl oxygen and thiazole nitrogen .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

A SAR study of analogs reveals:

Q. What computational strategies are used to resolve contradictions in experimental data?

- Molecular Dynamics (MD) : Simulates conformational stability of the sulfonyl-thiazole moiety, explaining discrepancies in crystallographic vs. solution-state NMR data .

- Density Functional Theory (DFT) : Calculates charge distribution to rationalize unexpected reactivity (e.g., preferential sulfonylation at the thiazole 2-position over 4-position) .

Q. How are conflicting results in biological assays addressed methodologically?

Example: Variability in antibacterial activity across studies may arise from:

- Strain-specific resistance : Use standardized CLSI protocols with ATCC reference strains.

- Membrane permeability : Quantify intracellular accumulation via LC-MS/MS to distinguish target engagement from uptake limitations .

Q. What in silico tools predict pharmacokinetic properties and toxicity?

Q. What strategies optimize selectivity against off-target enzymes (e.g., cyclooxygenase)?

- Covalent Docking : Identify non-conserved residues (e.g., COX-2 Val523 vs. COX-1 Ile434) for selective sulfonyl-acetamide interactions.

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to confirm target-specific binding in complex biological matrices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。